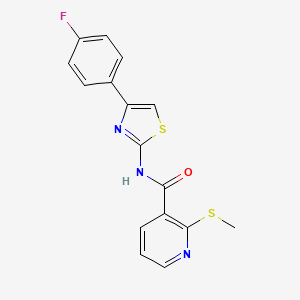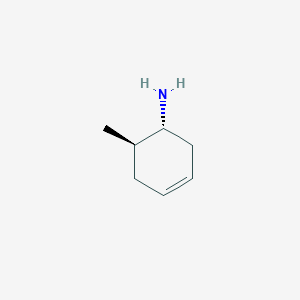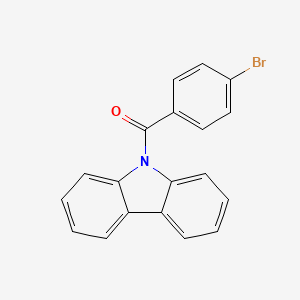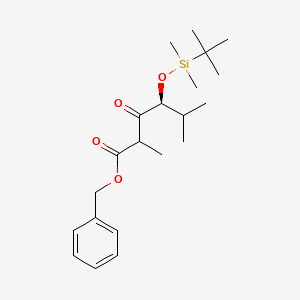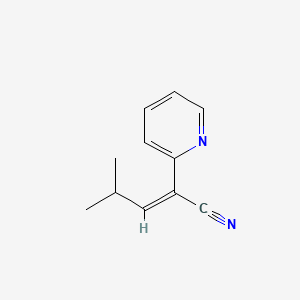
4-Methyl-2-(pyridin-2-yl)pent-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(pyridin-2-yl)pent-2-enenitrile is an organic compound that belongs to the class of nitriles It features a pyridine ring attached to a pent-2-enenitrile chain with a methyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pyridin-2-yl)pent-2-enenitrile can be achieved through several methods. One common approach involves the reaction of pyridine-2-acetonitrile with methyl nitroacetate under specific conditions. The reaction typically requires a base such as piperidinium acetate and is carried out in a solvent like tetrahydrofuran (THF) at elevated temperatures (around 100°C) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(pyridin-2-yl)pent-2-enenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Scientific Research Applications
4-Methyl-2-(pyridin-2-yl)pent-2-enenitrile has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a pharmacologically active compound with applications in drug development.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(pyridin-2-yl)pent-2-enenitrile involves its interaction with molecular targets and pathways. The compound can participate in various biochemical reactions, depending on its functional groups. For instance, the nitrile group can undergo hydrolysis to form amides, which may interact with enzymes or receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(pyridin-2-yl)pent-2-en-4-yn-1-one: This compound has a similar structure but features an additional alkyne group.
2-(Pyridin-2-yl)but-2-enenitrile: Lacks the methyl group at the fourth position, making it less sterically hindered.
Uniqueness
4-Methyl-2-(pyridin-2-yl)pent-2-enenitrile is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of the methyl group at the fourth position can affect the compound’s steric and electronic properties, making it distinct from its analogs.
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
(E)-4-methyl-2-pyridin-2-ylpent-2-enenitrile |
InChI |
InChI=1S/C11H12N2/c1-9(2)7-10(8-12)11-5-3-4-6-13-11/h3-7,9H,1-2H3/b10-7- |
InChI Key |
CACVYMFWMKRDPI-YFHOEESVSA-N |
Isomeric SMILES |
CC(C)/C=C(/C#N)\C1=CC=CC=N1 |
Canonical SMILES |
CC(C)C=C(C#N)C1=CC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


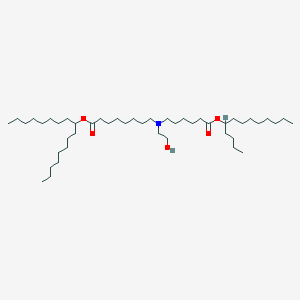
![3-Bromo-5H-benzo[b]carbazole](/img/structure/B13355468.png)
![2-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate](/img/structure/B13355475.png)
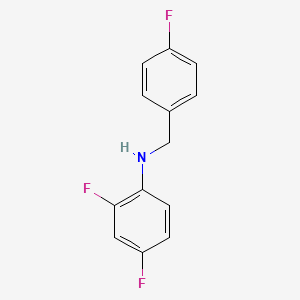
![2-{[(5-Chloro-2-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13355484.png)
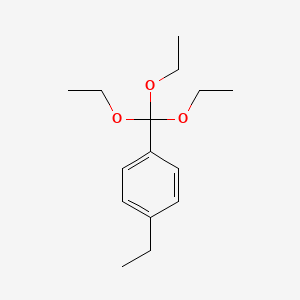
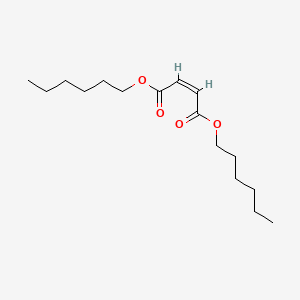
![6-[(2,3-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355499.png)
![2-Chloro-4-[3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B13355509.png)
